Cas no 939986-73-9 (1-(6-chloropyrimidin-4-yl)piperidin-3-ol)

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol is a versatile heterocyclic compound featuring a chloropyrimidine core linked to a piperidin-3-ol moiety. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloropyrimidine and hydroxyl groups allows for selective functionalization, enabling diverse derivatization pathways. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions, nucleophilic substitutions, and other key transformations. The compound's stability under standard conditions and high purity make it suitable for research and industrial applications. It is particularly useful in the development of biologically active molecules, offering a balance of reactivity and selectivity for targeted synthesis.
1-(6-chloropyrimidin-4-yl)piperidin-3-ol structure
939986-73-9 structure
Product Name:1-(6-chloropyrimidin-4-yl)piperidin-3-ol
CAS No:939986-73-9
MF:C9H12ClN3O
MW:213.664080619812
CID:1982667
PubChem ID:45787119
Update Time:2025-05-21

1-(6-chloropyrimidin-4-yl)piperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-chloropyrimidin-4-yl)piperidin-3-ol
    • SBB075219
    • AK-52503
    • KB-09416
    • 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-ol
    • 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ol
    • 1-(6-Chloro-pyriMidin-4-yl)-piperidin-3-ol, 98+% C9H12ClN3O, MW: 213.66
    • G64863
    • DTXSID50671603
    • DB-300746
    • 939986-73-9
    • F1967-4611
    • AKOS009103709
    • MDL: MFCD09607838
    • Inchi: 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2
    • InChI Key: RVIPRLBRGJPOIM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)N1CCCC(C1)O

Computed Properties

  • Exact Mass: 213.0668897g/mol
  • Monoisotopic Mass: 213.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.2Ų

Experimental Properties

  • Density: 1.360

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Additional information on 1-(6-chloropyrimidin-4-yl)piperidin-3-ol

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol: A Comprehensive Overview

The compound 1-(6-chloropyrimidin-4-yl)piperidin-3-ol, identified by the CAS number 939986-73-9, is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are known for their versatility in medicinal chemistry. The presence of a chloropyrimidine moiety further enhances its chemical reactivity and biological activity, making it a subject of interest in recent scientific studies.

Recent research has highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The chloropyrimidine group attached to the piperidine ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This makes 1-(6-chloropyrimidin-4-yl)piperidin-3-ol a promising candidate for exploring novel therapeutic agents.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. The use of advanced catalytic systems has enabled chemists to achieve higher yields and better purity levels, ensuring its suitability for both academic and industrial applications. The compound's stability under various reaction conditions also makes it a valuable intermediate in the synthesis of more complex molecules.

In terms of pharmacological activity, studies have shown that 1-(6-chloropyrimidin-4-yl)piperidin-3-ol exhibits moderate inhibitory effects on certain kinases, which are key enzymes involved in cellular signaling pathways. This property suggests its potential role in the treatment of diseases such as cancer, where kinase inhibitors play a critical role. Furthermore, its ability to penetrate cellular membranes efficiently makes it a favorable candidate for drug delivery systems.

The structural flexibility of this compound allows for further modifications, such as the introduction of additional functional groups or stereochemical variations. These modifications can potentially enhance its bioavailability and efficacy, paving the way for its application in targeted therapies. Researchers are actively exploring these possibilities, leveraging computational chemistry tools to predict optimal structural modifications.

In conclusion, 1-(6-chloropyrimidin-4-yl)piperidin-3-ol represents a valuable addition to the arsenal of compounds used in modern drug discovery. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological research, positions it as a key player in the development of innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to the field of medicinal chemistry.

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